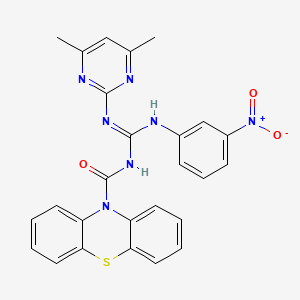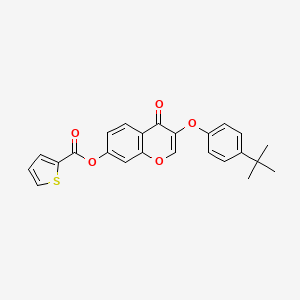![molecular formula C19H21N3O4S B11636111 (2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)
(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(2Z)-2-[3-メトキシ-4-(3-メチルブトキシ)ベンジリデン]-6-メチル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン」は、チアゾロ[3,2-b][1,2,4]トリアジン誘導体のクラスに属する合成有機分子です。
準備方法
合成経路と反応条件
「(2Z)-2-[3-メトキシ-4-(3-メチルブトキシ)ベンジリデン]-6-メチル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン」の合成は、通常、適切なベンザルデヒド誘導体とチアゾロ[3,2-b][1,2,4]トリアジン前駆体の縮合を伴います。反応条件には、通常、エタノールやメタノールなどの有機溶媒と、ピペリジンや酢酸などの触媒が使用され、縮合反応を促進します。
工業生産方法
工業環境では、この化合物の生産には、通常、大規模なバッチ反応器が使用され、温度、圧力、反応時間を正確に制御して、高収率と高純度を確保します。反応パラメータを監視および制御するための自動システムを使用することで、効率的な生産が不可欠になります。
化学反応の分析
反応の種類
化合物「(2Z)-2-[3-メトキシ-4-(3-メチルブトキシ)ベンジリデン]-6-メチル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン」は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基とメチルブトキシ基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: ベンジリデン部分は、対応するベンジル誘導体に還元される可能性があります。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を酸性条件下で使用する。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬を使用する。
置換: ニトロ化には硝酸 (HNO3)、臭素化には臭素 (Br2) などの試薬を使用する。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: ベンジル誘導体の生成。
置換: ニトロ化またはハロゲン化誘導体の生成。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスや相互作用を研究するためのプローブとして。
医学: 生物学的活性により、疾患の治療のための潜在的な治療薬として。
工業: 医薬品や農薬の生産における中間体として。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In industry, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用機序
「(2Z)-2-[3-メトキシ-4-(3-メチルブトキシ)ベンジリデン]-6-メチル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン」の作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。この化合物は、これらの標的を阻害または活性化し、その結果、観察される生物学的効果をもたらす一連の生化学的イベントを引き起こす可能性があります。正確な経路と標的は、化合物が使用される特定の生物学的コンテキストによって異なります。
類似化合物との比較
類似化合物
(2Z)-2-[3-メトキシ-4-(3-メチルブトキシ)ベンジリデン]-6-メチル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン: 次のような他のチアゾロ[3,2-b][1,2,4]トリアジン誘導体と構造的に類似しています。
独自性
「(2Z)-2-[3-メトキシ-4-(3-メチルブトキシ)ベンジリデン]-6-メチル-7H-[1,3]チアゾロ[3,2-b][1,2,4]トリアジン-3,7(2H)-ジオン」の独自性は、ベンジリデンとチアゾロ[3,2-b][1,2,4]トリアジンコアの特定の置換パターンにあり、他の類似化合物と比較して、異なる生物学的活性と化学反応性を付与する可能性があります。
特性
分子式 |
C19H21N3O4S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
(2Z)-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H21N3O4S/c1-11(2)7-8-26-14-6-5-13(9-15(14)25-4)10-16-18(24)22-19(27-16)20-17(23)12(3)21-22/h5-6,9-11H,7-8H2,1-4H3/b16-10- |
InChIキー |
XKQCXDWOFYXGFY-YBEGLDIGSA-N |
異性体SMILES |
CC1=NN2C(=O)/C(=C/C3=CC(=C(C=C3)OCCC(C)C)OC)/SC2=NC1=O |
正規SMILES |
CC1=NN2C(=O)C(=CC3=CC(=C(C=C3)OCCC(C)C)OC)SC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)

![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
